2-Chloro-5-methyl-4-nitropyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine derivatives are cornerstone compounds in the chemical sciences, exhibiting a wide spectrum of applications. Their presence in natural products like certain vitamins and alkaloids, as well as in a vast number of pharmaceuticals and agrochemicals, underscores their biological and medicinal importance. The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also directs its reactivity, making it a versatile building block in organic synthesis. The ability to introduce a variety of substituents onto the pyridine core allows for the fine-tuning of its steric and electronic properties, which is crucial for the development of new drugs and materials.

The introduction of halogens and nitro groups to the pyridine ring, as seen in halogenated nitropyridines, further enhances their synthetic utility. These electron-withdrawing groups activate the pyridine ring towards nucleophilic substitution, a key reaction for the elaboration of the pyridine scaffold.

Structural Elucidation and Unique Substitution Pattern of 2-Chloro-5-methyl-4-nitropyridine

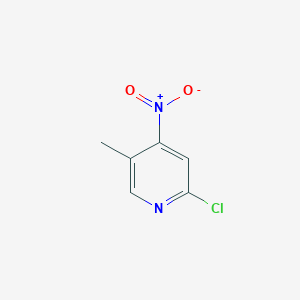

This compound is a distinct isomer within the family of chloromethylnitropyridines. Its structure is defined by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

The IUPAC name for this compound is this compound. nih.gov Its molecular formula is C₆H₅ClN₂O₂, and it has a molecular weight of 172.57 g/mol . nih.gov The unique substitution pattern, with the chloro, methyl, and nitro groups positioned as they are, creates a specific electronic environment within the aromatic ring, influencing its role as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | This compound |

| CAS Number | 97944-45-1 |

| SMILES | CC1=CN=C(C=C1N+[O-])Cl |

Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Halogenated Nitropyridines

Halogenated nitropyridines are recognized as valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring, making the halogen atom susceptible to nucleophilic displacement. This reactivity allows for the introduction of a wide range of functional groups.

While extensive research exists for various isomers of halogenated nitropyridines, specific studies on this compound are less common in publicly available literature. However, research on related compounds provides insight into its potential applications. For instance, the corresponding N-oxide, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, has been utilized as an intermediate in the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, a precursor for the mineralocorticoid receptor antagonist, finerenone. google.com This synthesis involves the hydrogenation of the N-oxide to the corresponding amine. google.com

Furthermore, other isomers like 2-chloro-5-methyl-3-nitropyridine (B188117) have been employed in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, highlighting the role of this class of compounds in medicinal chemistry research. nih.gov The general reactivity of the chloro-nitropyridine scaffold allows for its use in creating diverse molecular architectures for the development of new bioactive molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGDFBBVKXPIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540248 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-45-1 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methyl 4 Nitropyridine

Synthesis from Pyridine (B92270) N-Oxide Precursors

A key pathway for the synthesis of 2-chloro-5-methyl-4-nitropyridine involves the use of 2-chloro-5-methylpyridine (B98176) N-oxide as a starting material. The N-oxide group plays a crucial role in activating the pyridine ring for electrophilic substitution and directing the incoming nitro group to the 4-position.

Nitration of 2-Chloro-5-methylpyridine N-oxide

The direct nitration of 2-chloro-5-methylpyridine N-oxide is a primary method for introducing the nitro group at the 4-position of the pyridine ring.

The nitration of 2-chloro-5-methylpyridine N-oxide is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. echemi.com This combination, often referred to as mixed acid nitration, provides the necessary nitrating species, the nitronium ion (NO₂⁺).

Several studies have investigated the optimal conditions for this reaction. For instance, one procedure involves the slow addition of 2-chloro-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid, followed by heating at 100°C for 2 hours. This method resulted in a 72% yield of this compound 1-oxide. echemi.com Another approach involves adding 2-chloro-5-methylpyridine-l-oxide to a mixture of nitric acid and sulfuric acid and stirring the reaction at 100°C. echemi.com A similar method reports a yield of 60% with a melting point of 157-160 °C for the resulting pale yellow solid. echemi.com

Table 1: Optimized Conditions for Nitration of 2-Chloro-5-methylpyridine N-oxide

| Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Fuming Nitric Acid, Sulfuric Acid | 100 | 2 | 72 | echemi.com |

| Nitric Acid, Sulfuric Acid | 100 | Not Specified | Not Specified | echemi.com |

| Smoke Nitric Acid, Concentrated Sulfuric Acid | 70 | 3 | 60 | echemi.com |

Reduction of this compound N-oxide to 2-Chloro-5-methyl-4-pyridinamine

The subsequent reduction of the nitro group and the N-oxide is a vital step in the synthesis of further derivatives, such as 2-chloro-5-methyl-4-pyridinamine. google.com This transformation is a key step in the production of the mineralocorticoid receptor antagonist Finerenone. google.com

Catalytic hydrogenation is a widely used method for the reduction of both the nitro group and the N-oxide. A patent describes a process for producing 2-chloro-5-methyl-4-pyridinamine by hydrogenating 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst. google.com Another method involves hydrogenation over platinum catalysts followed by treatment with potassium hydroxide (B78521) in methanol (B129727) under elevated temperature and pressure. The use of platinum on activated carbon is a common choice for this type of reduction. google.com

Recent research has also explored the use of molybdenum-based catalysts. For instance, a molybdenum/phosphorus catalytic system has been shown to be effective for the N-oxidation of various nitrogen heterocycles using hydrogen peroxide as the oxidant. nih.gov While this is for the reverse reaction (N-oxidation), the study of molybdenum in this context highlights its potential relevance in the broader chemistry of pyridine N-oxides. nih.gov The synergistic effect between platinum and molybdenum oxides has also been investigated in the context of the hydrogen evolution reaction, which involves processes related to hydrogenation. researchgate.netnih.govresearchgate.net

Multi-Step Synthesis Approaches

A common and established route to synthesize substituted chloronitropyridines involves a multi-step sequence starting from readily available aminopyridine derivatives. This process typically includes nitration, hydrolysis of the amino group to a hydroxyl group, and subsequent chlorination. While a detailed synthetic protocol for this compound is not extensively reported, a well-documented synthesis for the closely related isomer, 2-Chloro-4-methyl-5-nitropyridine, provides a valuable template for this transformation. guidechem.com This analogous synthesis suggests a viable pathway for the target molecule, likely starting from 2-amino-5-methylpyridine.

Nitration of Aminopyridine Derivatives followed by Halogenation and Hydrolysis

This classical multi-step approach is a cornerstone in pyridine chemistry, allowing for the regioselective introduction of nitro and chloro groups.

The initial step in this synthetic sequence is the nitration of an appropriate aminopyridine. For the synthesis of the related isomer, 2-amino-5-nitro-4-methylpyridine, the process begins with the slow addition of 2-amino-4-methylpyridine (B118599) to concentrated sulfuric acid, followed by cooling. guidechem.com A mixed acid, consisting of concentrated sulfuric acid and fuming nitric acid, is then added while maintaining a low temperature. guidechem.com The reaction mixture is subsequently heated to allow for the nitration to proceed, resulting in a color change from light yellow to wine red. guidechem.com After an extended period, the reaction is quenched by pouring it into ice, followed by neutralization with ammonia (B1221849) to precipitate the product. guidechem.com A similar strategy would be employed for the synthesis of 2-amino-5-methyl-4-nitropyridine, starting from 2-amino-5-methylpyridine.

A general procedure for the synthesis of 2-amino-5-nitropyridine (B18323) involves dissolving 2-aminopyridine (B139424) in a solvent such as 1,2-dichloroethane (B1671644) and treating it with a mixture of concentrated sulfuric acid and fuming nitric acid. google.com This reaction is typically carried out at elevated temperatures for several hours. google.com The product is then isolated by washing the reaction mixture and precipitating the product from ice water, yielding a high purity solid. google.com

Table 1: Representative Conditions for the Nitration of Aminopyridines

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | None | 5-10, then 60 | ~15 | - |

| 2-aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 1,2-dichloroethane | 58 | 10 | 91.67 |

Note: The yield for the nitration of 2-amino-4-methylpyridine is not specified in the provided source.

The amino group of the nitrated aminopyridine is then converted to a hydroxyl group. In the synthesis of the analogous 2-hydroxy-5-nitro-4-methylpyridine, the nitrated product is first dissolved in dilute sulfuric acid and cooled. guidechem.com An aqueous solution of sodium nitrite (B80452) is then added dropwise at a low temperature to facilitate the diazotization of the amino group, which subsequently hydrolyzes to the hydroxyl group. guidechem.com The product, 2-hydroxy-5-nitro-4-methylpyridine, is isolated by vacuum distillation of the filtrate. guidechem.com

A one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine has also been developed. prepchem.com This method involves the nitration of 2-aminopyridine with concentrated nitric acid in sulfuric acid, followed by the addition of an aqueous solution of sodium nitrite at a controlled low temperature to effect the diazotization and hydrolysis in the same reaction vessel. prepchem.com This streamlined process avoids the isolation of the intermediate 2-amino-5-nitropyridine. Another method involves the direct hydrolysis of 2-amino-5-nitropyridine by refluxing it in a sodium hydroxide solution. google.com

Table 2: Conditions for the Hydrolysis of Amino-nitropyridines

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2-amino-5-nitro-4-methylpyridine | NaNO₂, dilute H₂SO₄ | Water | 0-5 | 0.5 h | - |

| 2-aminopyridine | Conc. HNO₃, Conc. H₂SO₄, then NaNO₂ | Water | 0-10 | - | 56.7-58.1 |

| 2-amino-5-nitropyridine | 10% NaOH | Water | ~102 (reflux) | 10 h | 60 |

Note: The yield for the hydrolysis of 2-amino-5-nitro-4-methylpyridine is not specified in the provided source.

The final step in this multi-step synthesis is the chlorination of the hydroxynitropyridine intermediate. For the synthesis of 2-chloro-4-methyl-5-nitropyridine, the corresponding hydroxy derivative is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). guidechem.com This reaction is carried out at an elevated temperature, and the excess chlorinating agent is removed by vacuum distillation. guidechem.com The product is then precipitated by pouring the residue into water. guidechem.com

The combination of PCl₅ and POCl₃ is a robust and widely used chlorinating agent for converting hydroxy-heterocycles to their chloro-derivatives. acs.org The use of POCl₃, sometimes in the presence of a base like pyridine, is a common practice for such transformations. google.com The reaction conditions, such as temperature and the ratio of reagents, can be optimized to achieve high yields.

Table 3: Chlorination of Hydroxynitropyridines

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) |

| 2-hydroxy-5-nitro-4-methylpyridine | PCl₅/POCl₃ | POCl₃ | 110 | 3 |

| 2-hydroxy-5-nitropyridine | PCl₅ and/or POCl₃ | - | 40-160 | 2-18 |

Cyclization Reactions from Acyclic Precursors

An alternative and innovative approach to constructing the nitropyridine ring system is through the cyclization of acyclic precursors. This method offers a convergent route to highly substituted pyridines.

Condensation of Halogenated Acrylates with Nitromethane (B149229) and Triethyl Orthoformate

A patented one-pot method describes the synthesis of 2-hydroxy-5-nitropyridine, a direct precursor to the chlorinated target molecule, from acyclic starting materials. This process involves the initial Michael addition of nitromethane to a 2-halogenated acrylate (B77674), such as ethyl 2-bromoacrylate, catalyzed by an organic base like DBU. The resulting adduct is then condensed with triethyl orthoformate in the presence of a Lewis acid catalyst, for instance, zinc chloride. The final cyclization to the pyridine ring is achieved by adding an ammonia source, such as aqueous ammonia and ammonium (B1175870) chloride, to the reaction mixture. This method provides a high-yield route to the key hydroxynitropyridine intermediate.

Table 4: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine via Cyclization

| Step | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Addition | Nitromethane, Ethyl 2-bromoacrylate | DBU | 40-45 | 6 | 90.6 (overall) |

| Condensation | Triethyl orthoformate | Zinc chloride | 90-95 | 6 | |

| Cyclization | 10% Ammonia, Ethanol, Ammonium chloride | - | 50-55 | 4 |

Pyridine Ring Formation via Cyclization Reagents

The construction of the pyridine ring system using acyclic precursors represents a fundamental approach in heterocyclic chemistry. However, for the specific isomer this compound, synthesis via a de novo ring formation (cyclization) strategy is not widely documented in prominent literature. Synthetic routes more commonly involve the modification of an already existing substituted pyridine core.

Nevertheless, analogous cyclization methodologies have been successfully employed for structurally related compounds, which could foreseeably be adapted for the target molecule. A notable example is the patented synthesis of 2-chloro-5-nitropyridine (B43025), which proceeds through a 2-hydroxy-5-nitropyridine intermediate formed via cyclization. google.com This method starts with readily available, non-cyclic materials. google.com

The process involves an addition reaction between a 2-halogenated acrylate and nitromethane, followed by condensation with a trialkyl orthoformate. The resulting intermediate is then treated with a pyridine cyclization reagent, such as an ammonia-ammonium salt mixture, to form the 2-hydroxypyridine (B17775) ring. google.com The final step is the chlorination of the hydroxyl group to yield the target 2-chloropyridine (B119429) derivative. google.comdissertationtopic.net

A detailed breakdown of a representative cyclization process for a related compound is shown below:

Reaction Scheme for an Analogous Cyclization Synthesis

This table illustrates a general sequence for a related compound, as a direct cyclization for this compound is not prevalently documented.

| Step | Reactants | Reagents/Catalysts | Key Transformation |

| 1 | Ethyl 2-bromoacrylate, Nitromethane | Organic Base (e.g., DBU) | Michael Addition |

| 2 | Intermediate from Step 1, Triethyl orthoformate | Lewis Acid (e.g., Zinc Chloride) | Condensation |

| 3 | Intermediate from Step 2 | Ammonia, Ammonium Chloride | Pyridine Ring Formation |

| 4 | 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride | Chlorination |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of substituents, particularly the chlorine atom at the 2-position and, under certain conditions, the nitro group at the 4-position.

Reactivity of the Chlorine Atom at the 2-Position

The chlorine atom at the 2-position of 2-chloro-5-methyl-4-nitropyridine is highly susceptible to nucleophilic displacement. This reactivity is a cornerstone of its utility as a chemical intermediate.

The reaction of this compound with various amines, particularly substituted anilines, has been a subject of study. These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the corresponding N-substituted aminopyridine.

Kinetic studies on the analogous compound, 2-chloro-5-nitropyridine (B43025), with substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reaction is not base-catalyzed. researchgate.net The reaction follows second-order kinetics, being first order in both the chloronitropyridine and the aniline (B41778). researchgate.net The reactivity of the aniline is influenced by the electronic nature of the substituents on its ring.

A variety of other nucleophiles can also displace the chlorine atom. For instance, reactions with piperazine (B1678402) derivatives have been reported. The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine is a step in the synthesis of novel thiourea (B124793) and thiazolidinone derivatives. researchgate.net

Table 1: Examples of Amination Reactions with 2-Halopyridines

| Halopyridine | Amine | Product | Reference |

|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilinopyrimidines | researchgate.net |

| 2-chloro-5-nitropyridine | N-phenylpiperazine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | researchgate.net |

Kinetic and mechanistic investigations of the reactions between 2-chloronitropyridines and substituted anilines provide valuable insights into the reaction mechanism.

Solvent Effects: The polarity of the solvent can influence the rate of SNAr reactions. For the reaction of 2-chloro-5-nitropyridine with anilines, polar aprotic solvents like DMSO and DMF are commonly used. researchgate.net These solvents are effective at solvating the transition state and intermediates, thereby facilitating the reaction. libretexts.org In general, increasing the solvent polarity can accelerate SN1-type reactions by stabilizing the carbocation intermediate, while it can slow down SN2-type reactions by stabilizing the nucleophile, thus increasing the activation energy. youtube.com For SNAr reactions, which proceed through a charged Meisenheimer complex, polar solvents are generally favorable.

Hammett Correlation: A Hammett plot, which correlates the reaction rates of a series of substituted reactants with a substituent constant (σ), is a powerful tool for elucidating reaction mechanisms. For the reaction of 2-chloro-5-nitropyridine with substituted anilines in both DMSO and DMF, a good linear relationship is observed when plotting the logarithm of the second-order rate constant (log k) against the Hammett substituent constant (σ). researchgate.net The negative slope (ρ value) indicates that electron-donating groups on the aniline accelerate the reaction by increasing the nucleophilicity of the amino group. The ρ values were found to be in the range of -1.63 to -1.28 in DMSO and -1.26 to -0.90 in DMF, suggesting a significant electronic effect of the substituent on the reaction rate. researchgate.net

Table 2: Kinetic Data for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines

| Solvent | Temperature (°C) | ρ value | Reference |

|---|---|---|---|

| DMSO | 45-60 | -1.63 to -1.28 | researchgate.net |

| DMF | 45-60 | -1.26 to -0.90 | researchgate.net |

The chlorine atom at the 2-position can be substituted by hydroxyl groups, typically by reaction with a hydroxide (B78521) source. This reaction leads to the formation of the corresponding 2-hydroxy-5-methyl-4-nitropyridine. It is important to note that under certain basic conditions, ring-opening of the pyridine may occur. researchgate.net The synthesis of 2-hydroxy-5-nitro-4-methylpyridine has also been achieved through the diazotization of 2-amino-5-nitro-4-methylpyridine, followed by hydrolysis. guidechem.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with a halide. fishersci.co.uknih.govlibretexts.org 2-Chloropyridines can serve as the halide component in these reactions. The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would be expected to yield the corresponding 2-aryl-5-methyl-4-nitropyridine.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the cross-coupled product and regenerate the catalyst. libretexts.orgkochi-tech.ac.jp The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For the coupling of 2-pyridyl halides, specific catalyst systems have been developed to overcome challenges such as slow transmetalation and protodeboronation. nih.gov While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of 2-chloropyridines in Suzuki-Miyaura couplings is well-established. nih.govnih.gov

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | nih.govnih.gov |

| Ligand | Phosphines (e.g., P(t-Bu)₃), N-heterocyclic carbenes (NHCs) | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | fishersci.co.uknih.gov |

| Solvent | Toluene, Dioxane, DMF | fishersci.co.uknih.gov |

Amination Reactions with Substituted Anilines and Other Nucleophiles

Reactivity of the Nitro Group at the 4-Position

The nitro group at the 4-position of the pyridine ring exhibits its own characteristic reactivity. It can be a target for nucleophilic substitution and can also be reduced to an amino group.

The nitro group on a pyridine ring can sometimes behave like a halogen and be displaced by a nucleophile, a reaction known as vicarious nucleophilic substitution (VNS). guidechem.comacs.org This type of reaction allows for the introduction of various substituents onto the pyridine ring.

A more common transformation of the nitro group is its reduction to an amino group. The reduction of the nitro group in this compound N-oxide to form 2-chloro-5-methylpyridin-4-amine (B1314158) has been reported. chemicalbook.com This reduction is typically achieved through catalytic hydrogenation using catalysts such as platinum and molybdenum on a carbon support. The resulting 4-aminopyridine (B3432731) derivative is a valuable intermediate in its own right. chemicalbook.com

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens pathways to a variety of functionalized pyridine derivatives. This conversion can be achieved through several methods, each with its own specific applications and outcomes.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. nih.gov For substrates like this compound, catalysts such as rhodium on carbon (Rh/C) and palladium on carbon (Pd/C) are effective. nih.govresearchgate.net These reactions typically involve the use of hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303) in the presence of the catalyst. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high chemoselectivity, particularly in preventing the undesired hydrodechlorination (removal of the chlorine atom). nih.gov For instance, the use of Pd/C with hydrazine hydrate has been shown to be a mild and selective method for reducing halogenated nitroarenes to their corresponding anilines. nih.gov The efficiency of these catalysts is often linked to the uniform dispersion of metal nanoparticles on the carbon support, which provides a high surface area for the reaction. researchgate.net

Table 1: Catalysts for Reduction of Nitroarenes

| Catalyst | Support | Reactant | Product | Selectivity |

|---|---|---|---|---|

| Rhodium | Carbon (C) | Nitroarenes | Anilines | High |

The reduction of the nitro group in this compound can also initiate intramolecular cyclization reactions, leading to the formation of bicyclic heterocyclic systems. For example, subjecting 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide to certain reaction conditions can result in the formation of a 7-azaindole (B17877) product. acs.orgacs.org This type of transformation often involves the in situ generation of an amino group, which then acts as a nucleophile, attacking an electrophilic center within the same molecule to form a new ring. These reductive cyclization strategies are valuable for the synthesis of complex nitrogen-containing heterocycles. acs.orgacs.org

The reduction of the nitro group can be coupled with other transformations. While direct "SMe insertion" into the nitro group of this compound is not a standard named reaction, related processes involving the modification of the nitro group and subsequent reactions are known. In broader contexts, the reduced amino group can be further functionalized.

Vicarious Nucleophilic Substitution (VNS) with Carbanions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds, including nitropyridines. nih.govorganic-chemistry.orgacs.orgkuleuven.be This reaction allows for the introduction of a substituent at a position adjacent to the nitro group, replacing a hydrogen atom. organic-chemistry.org

The VNS reaction proceeds through a well-established mechanism. nih.govacs.org It begins with the addition of a carbanion, which bears a leaving group at its α-position, to the electron-deficient pyridine ring. nih.govacs.org This addition occurs at a position ortho or para to the strongly electron-withdrawing nitro group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex or σ-adduct. nih.govwikipedia.orgnih.govlibretexts.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. libretexts.org In the subsequent step, a base induces the β-elimination of the leaving group from the carbanionic moiety, leading to the rearomatization of the ring and the formation of the substituted product. nih.govacs.org

The success and outcome of the VNS reaction are influenced by several factors, including the structure of the carbanion and the electrophilicity of the aromatic substrate. nih.govacs.org The degree of branching on the carbanion can affect the stability of the Meisenheimer adduct and the ease of the subsequent elimination step. nih.gov For instance, sterically hindered carbanions may form stable adducts that are resistant to elimination. nih.govacs.org The electrophilicity of the nitropyridine, which is enhanced by the presence of the nitro group, is a key driver for the initial nucleophilic attack. nih.gov The substitution pattern on the pyridine ring can also direct the position of the incoming nucleophile. kuleuven.be

Table 2: Factors Influencing Vicarious Nucleophilic Substitution

| Factor | Influence |

|---|---|

| Carbanion Structure | Steric hindrance can affect the stability of the Meisenheimer adduct and the elimination step. |

| Arene Electrophilicity | Enhanced by electron-withdrawing groups like the nitro group, driving the initial nucleophilic attack. |

| Substitution Pattern | Directs the position of nucleophilic attack on the pyridine ring. |

Reactivity of the Methyl Group at the 5-Position

The methyl group at the 5-position of the pyridine ring, while generally stable, can be activated for subsequent chemical modifications.

The methyl group of 2-chloro-5-methylpyridine (B98176) can undergo free-radical chlorination. This reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in the presence of chlorine gas. The reaction proceeds by substituting the hydrogen atoms of the methyl group with chlorine atoms, leading to a mixture of chlorinated products.

The progressive chlorination of the methyl group yields 2-chloro-5-(monochloromethyl)pyridine, 2-chloro-5-(dichloromethyl)pyridine, and 2-chloro-5-(trichloromethyl)pyridine. The distribution of these products can be controlled by adjusting the reaction conditions, such as the amount of chlorine gas used and the reaction time. For instance, in a specific experiment, the reaction of 2-chloro-5-methylpyridine with chlorine gas resulted in a product mixture containing 68.0% of the monochlorinated product, 19.2% of the dichlorinated product, and 0.4% of the trichlorinated product, with 11.5% of the starting material remaining unreacted.

Table 1: Product Distribution in the Side-Chain Chlorination of 2-Chloro-5-methylpyridine

| Product | Percentage in Mixture (%) |

|---|---|

| 2-chloro-5-methylpyridine (unreacted) | 11.5 |

| 2-chloro-5-(monochloromethyl)pyridine | 68.0 |

| 2-chloro-5-(dichloromethyl)pyridine | 19.2 |

| 2-chloro-5-(trichloromethyl)pyridine | 0.4 |

Malonation Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution (SNAr).

The reaction of this compound with a diethyl alkylmalonate proceeds via a nucleophilic aromatic substitution mechanism. In a typical procedure, the acidic α-hydrogen of the diethyl alkylmalonate is deprotonated by a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethyl sulfoxide (DMSO) to form a stabilized carbanion (enolate).

This malonate enolate then acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride ion. The reaction of the closely related 2-chloro-3-nitropyridine (B167233) with diethyl malonate is conducted by first forming the malonate enolate at 0°C, followed by the addition of the chloronitropyridine and heating the mixture to 100°C for a short period. A similar protocol would be expected for the reaction with this compound.

The resulting product is a diethyl (5-methyl-4-nitro-pyridin-2-yl)alkylmalonate. This reaction provides a direct method for introducing a malonic ester functionality onto the pyridine ring, which can be a precursor for the synthesis of various other compounds, including carboxylic acids (via hydrolysis and decarboxylation) and other heterocyclic systems.

Table 2: Typical Reagents and Conditions for Malonation

| Reagent/Condition | Role/Parameter |

|---|---|

| This compound | Electrophilic substrate |

| Diethyl alkylmalonate | Nucleophile precursor |

| Sodium hydride (NaH) | Base for enolate formation |

| Dimethyl sulfoxide (DMSO) | Aprotic solvent |

| 0°C to 100°C | Reaction temperature range |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been utilized as a powerful tool to explore the intricacies of 2-chloro-5-methyl-4-nitropyridine. Specifically, calculations have been performed using the B3LYP method with a 6-311++G(d,p) basis set to ensure a high level of accuracy in the theoretical predictions. researchgate.net

Molecular Geometry Optimization

The optimization of the molecular geometry of this compound provides the most stable arrangement of its atoms in three-dimensional space. This process involves finding the minimum energy conformation of the molecule. Theoretical calculations determine the bond lengths, bond angles, and dihedral angles that define the molecule's structure. While specific optimized parameters for this exact molecule are not detailed in the available literature, the methodology is consistent with studies on similar nitropyridine derivatives. researchgate.netacs.org

Vibrational Mode Analysis (FTIR and FT-Raman)

Vibrational analysis is crucial for understanding the dynamic behavior of the molecule. Theoretical calculations of vibrational wavenumbers for this compound have been performed. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. The analysis helps in assigning specific vibrational modes to the observed spectral bands, such as stretching, bending, and torsional motions of the chemical bonds within the molecule.

For illustrative purposes, a general comparison of expected vibrational modes for related nitropyridine compounds is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching | 3000-3100 |

| C-NO₂ asymmetric stretching | 1530-1560 |

| C-NO₂ symmetric stretching | 1345-1385 |

| C-Cl stretching | 600-800 |

| Pyridine (B92270) ring stretching | 1400-1600 |

Electronic Properties (HOMO-LUMO Gaps, Band Gap Energy)

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap energy, provides insight into the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.netacs.org A smaller gap generally suggests higher reactivity. For this compound, the transitions are reported to be of the π→π* type. researchgate.net

| Parameter | Significance |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (shown in blue) are prone to nucleophilic attack. For this compound, MEP analysis helps to identify the electron-rich and electron-deficient regions, providing a visual representation of its reactivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Analysis

Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been conducted. researchgate.net These predictions are based on the magnetic shielding of the nuclei within the molecule's electronic environment. By comparing the calculated chemical shifts with experimental NMR data, the molecular structure can be confirmed and a deeper understanding of the electronic structure can be achieved.

Below is a table of predicted NMR chemical shifts for a related isomer, 2-chloro-4-methyl-5-nitropyridine, for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C | Data for the specific isomer is available but not detailed here. chemicalbook.com |

| ¹H | Specific predicted values are not available in the provided search results. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net For this compound, NBO analysis provides insights into the stability of the molecule arising from these interactions. It examines the electron density distribution in the bonds and lone pairs, quantifying the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. This analysis helps to elucidate the nature of the chemical bonds and the extent of electronic communication between different parts of the molecule. researchgate.net

Derivatization Strategies and Synthetic Applications

Synthesis of Substituted Pyridine (B92270) Derivatives

2-Chloro-5-methyl-4-nitropyridine serves as a key starting material for a wide array of substituted pyridine derivatives. The inherent reactivity of its functional groups enables chemists to introduce diverse substituents, thereby tuning the molecule's properties for specific applications.

Regioselective Functionalization

The arrangement of substituents on the pyridine ring of this compound directs the regioselectivity of its reactions. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. For instance, the N-oxide of this compound has been shown to undergo substitution at the 2-position. acs.org This regioselectivity is crucial for the controlled synthesis of specifically substituted pyridine derivatives, avoiding the formation of unwanted isomers.

Modification of Substituents for Structure-Activity Relationship (SAR) Studies

The ability to selectively modify the substituents of this compound is fundamental for structure-activity relationship (SAR) studies. In medicinal chemistry, SAR studies are essential for optimizing the biological activity of a lead compound. By systematically altering the chloro, methyl, and nitro groups, researchers can investigate how these changes affect the compound's interaction with biological targets. For example, the nitro group can be reduced to an amino group, which can then be further modified. google.com This process allows for the creation of a library of related compounds, which can be screened for enhanced potency and selectivity.

Building Block in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of various fused heterocyclic systems. These complex structures are often found in the core of biologically active molecules.

Synthesis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

This compound is a precursor for the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives. nih.gov These bicyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis often involves a tandem reaction sequence where the chloro group is first displaced by an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with a suitable reagent to form the imidazole (B134444) ring. researchgate.netacs.orgresearchgate.net A variety of imidazo[4,5-b]pyridines have been synthesized using this approach, with some exhibiting fungicidal activity. researchgate.net

Formation of Dipyrido[1,2-a:3,2-e]pyrimidine and Thieno[2,3-b]pyridine Derivatives

The reactivity of this compound also extends to the synthesis of other complex heterocyclic systems like dipyrido[1,2-a:3,2-e]pyrimidines and thieno[2,3-b]pyridines. Thieno[2,3-b]pyridines, for example, have been investigated for their potential anticancer properties. nih.gov The synthesis of these derivatives often involves multi-step sequences where the pyridine ring of this compound is annulated with another heterocyclic ring.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

Due to its versatile reactivity, this compound is an important precursor for a range of bioactive compounds and pharmaceutical intermediates. dissertationtopic.net The ability to introduce various functional groups and to construct complex heterocyclic systems makes it a valuable starting material in drug discovery programs. For instance, it is used in the synthesis of intermediates for fungicides and plant growth regulators. dissertationtopic.net The N-oxide derivative, this compound N-oxide, is also a key intermediate. nih.govbldpharm.com Furthermore, derivatives of this compound have been explored for their potential as kinase inhibitors. nih.gov

Inhibitors of Janus Kinase 2 (JAK2)

2-Chloro-5-methyl-3-nitropyridine (B188117), a related isomer, is a key starting material in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov The synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic substitution of the activated chlorine atom with various secondary amines. nih.gov The resulting carboxylic acid derivatives are then coupled with aromatic amines to yield the final JAK2 inhibitors. nih.gov A series of sulfamides have also been synthesized using a similar strategy, starting from the isomeric 2-amino-3-methylpyridine. nih.gov The most effective of these compounds have been shown to inhibit JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov

The discovery of the JAK2 V617F gain-of-function mutation has identified JAK2 as a significant therapeutic target for myeloproliferative neoplasms. nih.gov This has spurred the development of selective JAK2 inhibitors. One such effort led to the discovery of a series of pyrazol-3-yl pyrimidin-4-amines, with compound 9e (AZD1480) emerging as a potent JAK2 inhibitor. nih.gov This compound has demonstrated efficacy in in vitro and in vivo models and is currently undergoing clinical evaluation. nih.gov Another study focused on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, leading to the identification of a potent and selective JAK2 inhibitor, compound A8, with an IC50 value of 5 nM. nih.gov

Table 1: Synthesis of JAK2 Inhibitors

| Starting Material | Key Reactions | Final Product Class | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Oxidation, Nucleophilic Substitution, Amide Coupling | Carboxamide-based JAK2 inhibitors | nih.gov |

| 2-amino-3-methylpyridine | --- | Sulfamide-based JAK2 inhibitors | nih.gov |

| Pyrazol-3-yl pyrimidin-4-amines | --- | Pyrimidine-based JAK2 inhibitors (e.g., AZD1480) | nih.gov |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | --- | Pyrimidine-based JAK2 inhibitors (e.g., Compound A8) | nih.gov |

Inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK3)

The synthesis of novel heterocyclic compounds that inhibit Glycogen Synthase Kinase-3 (GSK3) has been demonstrated using nitropyridine derivatives. nih.gov GSK3 is an enzyme that adds phosphate (B84403) molecules to serine and threonine amino acid residues. nih.gov In one synthetic approach, 2,6-dichloro-3-nitropyridine (B41883) undergoes successive substitution of both chlorine atoms. nih.gov This is achieved through a Suzuki coupling with an aryl group and a subsequent reaction with an aminoethylamine fragment. nih.gov The nitro group is then reduced to an amine, which is subsequently acylated with bromoacetyl chloride. nih.gov Further intramolecular reactions lead to the formation of the target GSK3 inhibitors. nih.gov The most active compound from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM and an EC50 of 0.13 μM. nih.gov

Antimalarial Agents

The quest for new and effective antimalarial drugs has led to the exploration of various heterocyclic scaffolds, including those derived from chloronitropyridines. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutic agents. nih.govnih.gov

One approach involves the synthesis of quinoline-pyrazolopyridine hybrids. In this multi-step synthesis, 2-chloropyridine (B119429) derivatives are reacted with a hydrazino-quinoline to form pyrazolopyridine derivatives. nih.gov These compounds have been screened for their in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov Certain analogues, particularly those with halogen substitutions on the phenyl rings, have shown considerable antimalarial potency in both in vitro and in vivo studies. nih.gov

Another strategy focuses on the development of 2-arylvinylquinolines. These compounds have demonstrated rapid action against the asexual blood-stage of the parasite and also show potential for blocking transmission. nih.gov

Antimicrobial Agents

Derivatives of nitropyridines have also been investigated for their potential as antimicrobial agents. A series of new potential antimicrobial agents have been synthesized from (pyridin-2-yl)piperazine. nih.gov The synthesis starts with the reaction of 2-chloro-5-nitropyridine (B43025) with N-methylpiperazine, followed by the reduction of the nitro group to an amine. nih.gov This amine is then further functionalized to produce hydrazones. nih.gov However, in one study, the synthesized compounds did not show activity against S. aureus and S. typhimurium. nih.gov

In a different study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic properties, but this class of compounds also has potential for antimicrobial activity due to the presence of the sulfonamide pharmacophore. nih.gov

Potential Herbicides (Protoporphyrinogen Oxidase Inhibitors)

2-Chloro-5-methylpyridine (B98176) and its derivatives are valuable intermediates in the synthesis of certain herbicides. google.comepo.org Specifically, they are used in the preparation of compounds that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for the discovery of novel herbicides. nih.gov

One synthetic pathway involves the reaction of 2-chloropyridines with 4-hydroxyacetophenones to produce 4-pyridyloxyacetophenones. nih.gov These intermediates are then converted into oximes and subsequently coupled with carboxylic acids to yield the final herbicidal compounds. nih.gov Nitropyridine derivatives within this class have demonstrated moderate PPO inhibitory activity, with IC50 values in the range of 3.11–4.18 μM. nih.gov

Aryloxyphenoxypropionates (APPs) are another class of herbicides that target acetyl-CoA carboxylase (ACCase) in plants. researchgate.net The synthesis of these compounds can involve the use of chloropyrimidine intermediates. researchgate.net

Table 2: Herbicidal Activity of Pyridyloxy-Substituted Acetophenone (B1666503) Oxime Ethers

| Compound Class | Target Enzyme | IC50 Range | Reference |

|---|---|---|---|

| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen Oxidase (PPO) | 3.11–4.18 μM | nih.gov |

| Aryloxyphenoxypropionates (APPs) | Acetyl-CoA carboxylase (ACCase) | --- | researchgate.net |

Mannich Bases with Anticancer Activity

The Mannich reaction, a three-component condensation, is a valuable tool for introducing aminomethyl groups into various molecules, often enhancing their biological activity. nih.gov Mannich bases derived from various heterocyclic systems have shown a wide range of pharmacological effects, including anticancer properties. nrfhh.comnih.gov

In the context of pyridine derivatives, 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, synthesized from 2-chloro-5-nitropyridine, has served as a lead compound for the design of new Mannich bases with activity against prostate cancer cell lines. nih.gov The synthesis involves the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine, followed by the reduction of the nitro group. nih.gov The resulting amine is then used in the Mannich reaction to generate a series of derivatives that have exhibited moderate cytotoxic activity against the tested cancer cells. nih.gov

Intermediates for MR Antagonist Finerenone

This compound and its N-oxide derivative are key intermediates in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor (MR) antagonist. google.comwipo.intwipo.int Finerenone is used for the treatment of chronic kidney disease associated with type 2 diabetes. d-nb.info

Analytical Derivatization Reagent Development

In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar but more easily detectable structure. This is often done to improve the chromatographic behavior or the detectability of a compound. Pyridine-containing reagents are utilized for this purpose in techniques like High-Performance Liquid Chromatography (HPLC). For example, pyridinium-based reagents have been developed for the highly sensitive detection of carboxylic acids using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). nih.gov The introduction of a pyridinium (B92312) group can enhance the ionization efficiency of the analyte, leading to better detection limits. nih.gov

Furthermore, pyridine-3-sulfonyl chloride has been investigated as a derivatization reagent for steroidal estrogens, offering analyte-specific and highly fragmented product ion spectra in LC-ESI-MS/MS analysis. nih.gov This highlights the versatility of pyridine-based scaffolds in creating effective derivatization agents for various classes of compounds.

Despite the utility of pyridine derivatives in this field, a review of the available scientific literature does not indicate that this compound has been specifically developed or widely used as an analytical derivatization reagent. Its reactive nature, particularly the labile chlorine atom, could theoretically be exploited for tagging analytes with a pyridine-based chromophore or electrophore. However, dedicated research on the development and application of this compound for this purpose is not apparent in the searched sources. The focus of its application appears to be primarily as a synthetic intermediate in the creation of new bioactive molecules rather than in analytical methodology.

Advanced Research Questions and Future Directions

Exploration of Novel Catalytic Systems for Transformations

The transformation of 2-Chloro-5-methyl-4-nitropyridine and its derivatives relies heavily on catalytic processes. Future research is poised to explore novel and more efficient catalytic systems to enhance reaction efficiency, selectivity, and scope.

A key area of development is in the hydrogenation of the nitro group and the N-oxide functionality, often present in synthetic precursors. Current methods utilize platinum catalysts, sometimes in combination with other metals like molybdenum, for the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.com Future explorations could involve the use of non-precious metal catalysts, such as those based on nickel, copper, or iron, to provide more cost-effective and sustainable alternatives. Additionally, the development of catalysts with higher selectivity towards the reduction of the nitro group without affecting the chloro substituent or the pyridine (B92270) ring is a significant goal.

Palladium-catalyzed cross-coupling reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. libretexts.orgyoutube.com The Suzuki-Miyaura coupling, for instance, is a powerful tool for this purpose. libretexts.org Future research will likely focus on developing more active and robust palladium catalysts, including those with novel N-heterocyclic carbene (NHC) ligands, to improve reaction rates and expand the substrate scope. nih.govchemrxiv.org The exploration of ligand-free palladium-catalyzed reactions also presents a promising avenue for simplifying reaction conditions and reducing costs. nih.gov

Beyond traditional palladium catalysis, the investigation of other transition-metal-catalyzed reactions, such as those employing copper, nickel, or gold, could unlock new synthetic pathways for the derivatization of this compound. Photocatalysis and biocatalysis are also emerging as powerful tools in organic synthesis and could offer novel, green, and highly selective methods for the transformation of this versatile intermediate.

| Catalytic System | Transformation | Potential Advancements |

| Platinum/Molybdenum | Hydrogenation of nitro and N-oxide groups | Development of non-precious metal catalysts, improved selectivity. |

| Palladium/NHC Ligands | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Higher activity and stability, broader substrate scope. |

| Ligand-free Palladium | Cross-coupling reactions | Simplified reaction conditions, reduced cost. |

| Other Transition Metals (Cu, Ni, Au) | Various transformations | Novel synthetic pathways. |

| Photocatalysis/Biocatalysis | Various transformations | Green and highly selective methods. |

Investigation of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound and its downstream products is an area where the principles of green chemistry can be increasingly applied to minimize environmental impact. Traditional synthetic routes often involve harsh reagents and generate significant waste. guidechem.com

A key focus of green chemistry is the development of synthetic methods with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. jocpr.comrsc.org One patented method for a related compound, 2-chloro-5-nitropyridine (B43025), avoids the use of nitration and diazotization reactions, which are common in traditional syntheses but generate acidic wastewater. google.com This approach, which utilizes a 2-halogenated acrylate (B77674) as a starting material, demonstrates a move towards safer and more environmentally benign processes. google.com

Future research will likely focus on several key areas of green chemistry:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures, potentially through the use of more active catalysts or microwave-assisted synthesis.

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals.

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and allow for easier purification of the desired product.

By systematically applying these principles, the synthesis of this compound can be made more sustainable and economically viable.

Expanding the Scope of Derivatization for Diverse Applications

This compound is a valuable intermediate due to the reactivity of its chloro and nitro groups, which allows for a wide range of derivatization reactions. guidechem.com This versatility has led to its use in the synthesis of various bioactive molecules. dissertationtopic.net

In the pharmaceutical industry, derivatives of this compound have shown promise as therapeutic agents. For instance, it is a key intermediate in the synthesis of the mineralocorticoid receptor (MR) antagonist Finerenone. google.com Furthermore, related nitropyridine structures have been utilized to create potent inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative neoplasms, and glycogen (B147801) synthase kinase-3 (GSK3), which is implicated in various diseases including neurodegenerative disorders and diabetes. nih.gov

The agrochemical sector also benefits from the derivatization of this compound. Nitropyridine-containing compounds have been investigated for their herbicidal and insecticidal properties. nih.govacs.org The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of biological activity and the development of new crop protection agents.

Future research in this area will focus on:

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to create large libraries of derivatives for biological screening.

Novel Scaffolds: Using this compound as a starting point for the synthesis of novel heterocyclic systems with unique biological properties. For example, the N-oxide derivative has been used to synthesize 7-azaindoles, a privileged scaffold in medicinal chemistry. acs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives and evaluating their biological activity to identify key structural features responsible for their effects.

| Derivative Class | Application Area | Example |

| Pyridones | Pharmaceuticals | Intermediate for Finerenone (MR antagonist) google.com |

| Amides/Sulfonamides | Pharmaceuticals | JAK2 inhibitors nih.gov |

| Fused Heterocycles | Pharmaceuticals | GSK3 inhibitors nih.gov |

| Phenylaminoacetates | Agrochemicals | Herbicides nih.gov |

| Azaindoles | Medicinal Chemistry | Privileged scaffolds acs.org |

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. While many reactions of this compound follow well-established pathways, there are complex transformations that warrant further investigation.

One area of interest is the nucleophilic aromatic substitution (S_N_Ar) of the chlorine atom. The regioselectivity of this reaction, particularly in di- or tri-substituted pyridines, can be influenced by the electronic effects of the other substituents. mdpi.com Detailed kinetic and computational studies can provide insights into the transition states and intermediates involved, helping to predict and control the outcome of these reactions. rsc.org For the related compound 2-chloro-5-nitropyridine, it has been noted that the presence of a strong base can lead to a ring-opening/ring-closing reaction, proceeding through an S_N(ANRORC) mechanism. researchgate.net Investigating whether a similar mechanism is operative for this compound would be a valuable area of research.

Another complex reaction is the dissertationtopic.netdissertationtopic.net-sigmatropic rearrangement observed in the synthesis of 7-azaindolines from the corresponding N-oxide derivative of 2-chloro-3-methyl-4-nitropyridine (B3043211). acs.org Elucidating the factors that govern this rearrangement, such as solvent effects, temperature, and the nature of the substituents, will be key to expanding its synthetic utility.

Future mechanistic studies will likely employ a combination of advanced analytical techniques, such as in-situ spectroscopy (NMR, IR) and mass spectrometry, along with computational modeling to provide a comprehensive picture of the reaction pathways.

Integration of Computational Predictions with Experimental Design in Synthesis

The synergy between computational chemistry and experimental synthesis is a powerful approach for accelerating the discovery and optimization of new chemical reactions and molecules. In the context of this compound, computational tools can be used to predict various properties and guide experimental work.

Density Functional Theory (DFT) calculations have been used to study the structural and electronic properties of related nitropyridines, providing insights into their reactivity. mdpi.comresearchgate.net For example, DFT can be used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) coefficients of the pyridine ring, which can help predict the most likely site for nucleophilic attack. mdpi.com This information is invaluable for designing selective S_N_Ar reactions.

Computational modeling can also be used to:

Predict Reaction Outcomes: By calculating the activation energies of different possible reaction pathways, it is possible to predict the major product of a reaction under a given set of conditions.

Design Novel Catalysts: Computational screening can be used to identify promising new ligand structures for metal catalysts, accelerating the development of more efficient catalytic systems.

Understand Reaction Mechanisms: DFT calculations can be used to model transition states and intermediates, providing a level of detail that is often difficult to obtain through experimental methods alone. rsc.org

Predict Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and topological polar surface area (TPSA) can be calculated for virtual derivatives, helping to prioritize synthetic targets with desirable drug-like properties. chemscene.com

A study on pyridine-derivatives of benzoyl-phenoxy-acetamide demonstrated the successful use of computational analyses to select promising drug candidates with improved brain tumor penetration and cytotoxicity. nih.gov A similar integrated approach, combining computational predictions with targeted experimental synthesis and biological evaluation, holds great promise for the development of new and improved derivatives of this compound for a wide range of applications.

Q & A

Basic: What are the established synthetic routes for 2-chloro-5-methyl-4-nitropyridine, and how can reaction conditions be optimized?

A common synthesis begins with 2-aminopyridine , proceeding through nitration (mixed acid), hydrolysis under acidic conditions to form 2-hydroxy-5-nitropyridine, and chlorination using PCl₅/POCl₃, yielding this compound with a total yield of 41.1% . Optimization involves orthogonal experimental design to test variables (temperature, stoichiometry, reaction time). For example, nitration efficiency depends on nitric acid concentration and temperature control to avoid over-nitration. Statistical analysis (e.g., ANOVA) can identify critical parameters for yield improvement.

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl protons at δ ~2.5 ppm and nitro-group deshielding effects).

- IR spectroscopy : Identify NO₂ stretching vibrations (~1520 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass spectrometry (MS) : Verify molecular ion peaks at m/z 172.57 (C₆H₅ClN₂O₂) .

- Melting point analysis : Compare observed values (e.g., 266°C) with literature data to assess purity .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use EN 166-compliant goggles, nitrile gloves (EN 374 standard), and impermeable lab coats to prevent skin/eye contact .

- Respiratory protection : NIOSH-approved dust masks for powder handling to avoid inhalation.

- Storage : Keep in sealed containers in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers) .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent drainage contamination .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP functional) model electronic properties such as:

- Electrophilicity : Nitro and chloro groups activate the pyridine ring for nucleophilic substitution.

- Localized electron density : Laplacian analysis (via Colle-Salvetti correlation-energy methods) identifies reactive sites, explaining preferential substitution at the 4-position .

- Transition state modeling : Predicts activation barriers for reactions like hydrolysis or amination, aiding in catalyst design.

Advanced: What mechanistic insights govern the nitration and chlorination steps in synthesizing this compound?

- Nitration mechanism : Mixed acid (H₂SO₄/HNO₃) generates nitronium ions (NO₂⁺), which electrophilically attack the pyridine ring. Steric effects from the methyl group direct nitration to the 5-position .

- Chlorination : PCl₅ acts as a chlorinating agent, replacing the hydroxyl group via a two-step process (protonation followed by nucleophilic displacement). POCl₃ enhances reactivity by stabilizing intermediates .

Advanced: How does this compound behave under varying pH or thermal conditions?

- Thermal stability : Decomposition occurs above 283°C (boiling point), but short-term stability up to 150°C is observed under inert atmospheres .

- pH sensitivity : Hydrolysis risk increases in alkaline conditions due to nucleophilic attack on the chloro group. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) is recommended.

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Method validation : Cross-check purity via HPLC or elemental analysis to rule out impurities skewing results.

- Source evaluation : Prioritize peer-reviewed studies over vendor data (e.g., melting point discrepancies between literature (266°C) and commercial SDS require verification ).

- Iterative testing : Replicate synthesis and characterization under controlled conditions, documenting deviations (e.g., heating rates in melting point determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.